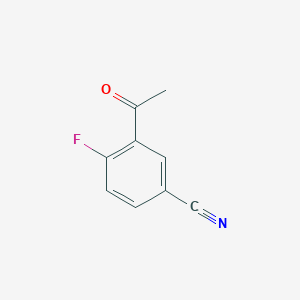

3-Acetyl-4-fluorobenzonitrile

Übersicht

Beschreibung

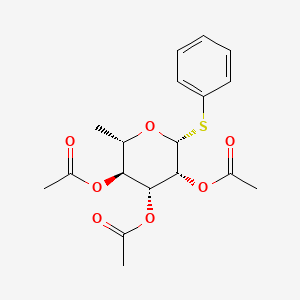

3-Acetyl-4-fluorobenzonitrile is a chemical compound with the CAS Number: 267875-54-7. It has a molecular weight of 163.15 . The compound is solid at room temperature and should be stored in a dry environment .

Molecular Structure Analysis

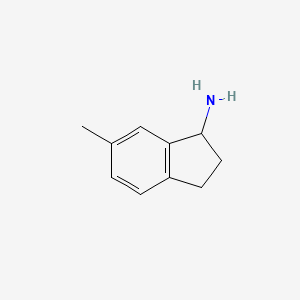

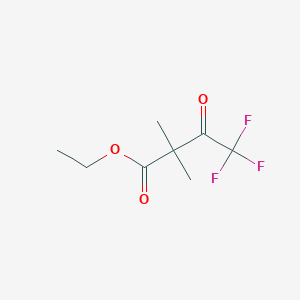

The InChI code for 3-Acetyl-4-fluorobenzonitrile is 1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 . This indicates that the compound has a molecular formula of C9H6FNO .Physical And Chemical Properties Analysis

3-Acetyl-4-fluorobenzonitrile is a solid at room temperature . It has a molecular weight of 163.15 . The compound should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

Research has analyzed the electrochemical reduction of the carbon–fluorine bond in 4-fluorobenzonitrile, a compound structurally related to 3-Acetyl-4-fluorobenzonitrile. This study was focused on understanding the mechanism of this reduction, potentially offering insights into the reactivity of fluorinated benzonitriles including 3-Acetyl-4-fluorobenzonitrile (Muthukrishnan & Sangaranarayanan, 2007).

Energetic and Structural Analysis

Energetic and structural studies of monofluorobenzonitriles, closely related to 3-Acetyl-4-fluorobenzonitrile, have been conducted to understand their thermodynamic properties and electronic effects. This research provides a detailed analysis of these compounds, potentially applicable to 3-Acetyl-4-fluorobenzonitrile as well (Ribeiro da Silva et al., 2012).

Synthesis Applications

The synthesis of various fluorobenzonitriles, including compounds similar to 3-Acetyl-4-fluorobenzonitrile, has been explored in several studies. These include methods for producing 4-(2-Bromoacetyl)-3-fluorophenylboronic Acid from related compounds (Liu Zao, 2005), and the synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles through halogen-exchange fluorination (Suzuki & Kimura, 1991).

Microwave Spectral Study

Microwave spectral studies of 3-fluorobenzonitrile provide insights into the vibrational features and molecular structure of this compound. This research could be extrapolated to understand similar properties in 3-Acetyl-4-fluorobenzonitrile (Dutta et al., 1986).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-acetyl-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIXCXJIMRIJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-fluorobenzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)